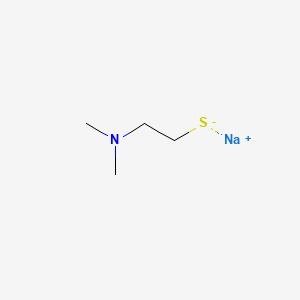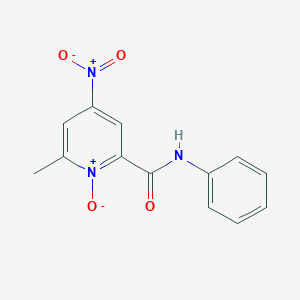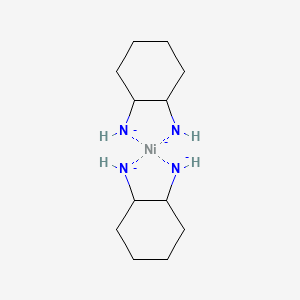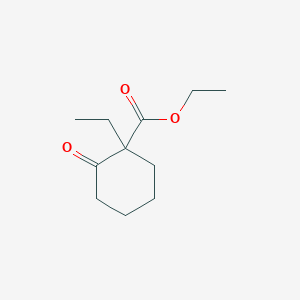
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- is a heterocyclic compound that belongs to the benzisoxazole family This compound is characterized by its unique structure, which includes a benzene ring fused to an isoxazole ring The presence of the ethyl and methyl groups, along with the oxo group, adds to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an o-nitrophenyl derivative with a suitable reagent to form the benzisoxazole ring. The reaction conditions often include the use of catalysts such as SnCl2 and NaOAc in solvents like THF . The methylation of the resulting compound can be achieved using methyl iodide (MeI) to introduce the methyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Benzisoxazole derivatives have shown promise as antimicrobial and antiviral agents.
Mécanisme D'action
The mechanism of action of 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- stands out due to its unique combination of the benzene and isoxazole rings, along with the specific substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
54450-94-1 |
|---|---|
Formule moléculaire |
C10H12NO2+ |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
3-ethyl-3-methyl-2,1-benzoxazol-1-ium 1-oxide |
InChI |
InChI=1S/C10H12NO2/c1-3-10(2)8-6-4-5-7-9(8)11(12)13-10/h4-7H,3H2,1-2H3/q+1 |
Clé InChI |
QEODQDIXZZEENQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2[N+](=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)


![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)

